molecular formula C10H12BrNO B12848520 (R)-4-(1-aminobut-3-en-1-yl)-2-bromophenol

(R)-4-(1-aminobut-3-en-1-yl)-2-bromophenol

Katalognummer: B12848520
Molekulargewicht: 242.11 g/mol
InChI-Schlüssel: TWSFNNXXRURQNP-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-4-(1-aminobut-3-en-1-yl)-2-bromophenol is a chemical compound with a unique structure that includes an amino group, a bromine atom, and a phenol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-aminobut-3-en-1-yl)-2-bromophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromophenol and ®-1-aminobut-3-ene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-4-(1-aminobut-3-en-1-yl)-2-bromophenol may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may also include additional steps such as solvent recovery and waste management to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

®-4-(1-aminobut-3-en-1-yl)-2-bromophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding dehalogenated compound.

    Substitution: The amino group can participate in substitution reactions to form amides, imines, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as acyl chlorides or aldehydes are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

®-4-(1-aminobut-3-en-1-yl)-2-bromophenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of ®-4-(1-aminobut-3-en-1-yl)-2-bromophenol involves its interaction with molecular targets such as enzymes or receptors. The amino group and phenol group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ®-4-(1-aminobut-3-en-1-yl)-2-methoxyphenol
  • ®-4-(1-aminobut-3-en-1-yl)-2-fluorophenol
  • ®-4-(1-aminobut-3-en-1-yl)-2-methylphenol

Uniqueness

®-4-(1-aminobut-3-en-1-yl)-2-bromophenol is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of halogenation on molecular interactions and properties.

Eigenschaften

Molekularformel

C10H12BrNO

Molekulargewicht

242.11 g/mol

IUPAC-Name

4-[(1R)-1-aminobut-3-enyl]-2-bromophenol

InChI

InChI=1S/C10H12BrNO/c1-2-3-9(12)7-4-5-10(13)8(11)6-7/h2,4-6,9,13H,1,3,12H2/t9-/m1/s1

InChI-Schlüssel

TWSFNNXXRURQNP-SECBINFHSA-N

Isomerische SMILES

C=CC[C@H](C1=CC(=C(C=C1)O)Br)N

Kanonische SMILES

C=CCC(C1=CC(=C(C=C1)O)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.